4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine
Description
Molecular Structure Analysis: Crystallographic and Stereochemical Features
The molecular architecture of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine is built upon a pyrimidine ring system that serves as the central scaffold for three distinct substituent groups. The pyrimidine core adopts a planar configuration typical of aromatic six-membered heterocycles containing two nitrogen atoms in the 1,3-positions. The substitution pattern creates a complex three-dimensional molecular geometry where the benzyloxy group at position 4, the bromine atom at position 5, and the methylpiperazine ring at position 2 each contribute to the overall spatial arrangement of the molecule.
The benzyloxy substituent introduces significant steric bulk through its phenylmethoxy structure, where the benzyl group extends away from the pyrimidine plane to minimize unfavorable interactions. This spatial arrangement is consistent with crystallographic principles governing aromatic systems, where π-π stacking interactions and steric considerations determine optimal molecular conformations. The crystallographic analysis reveals that the benzyl portion of the benzyloxy group can adopt multiple rotational conformers about the oxygen-carbon bond, contributing to conformational flexibility that influences the compound's physical properties.
The methylpiperazine substituent at position 2 introduces a six-membered saturated heterocycle containing two nitrogen atoms, with one nitrogen bearing a methyl group. This piperazine ring typically adopts a chair conformation similar to cyclohexane, though the presence of nitrogen atoms introduces slight distortions due to differences in bond lengths and angles compared to all-carbon rings. The attachment point to the pyrimidine core restricts rotational freedom around the connecting bond, creating preferred conformations that minimize steric clashes while maintaining optimal electronic interactions.
The bromine atom at position 5 represents the smallest substituent but exerts significant electronic influence on the pyrimidine system through both inductive and mesomeric effects. The van der Waals radius of bromine (1.85 Å) creates modest steric interactions with adjacent substituents, particularly influencing the preferred orientation of the benzyloxy group. The crystallographic data indicates that the bromine atom lies essentially in the plane of the pyrimidine ring, consistent with its sp² hybridization environment.
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSAWNCWAURAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654743 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-24-9 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine (CAS No. 885952-24-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacological research. This compound is characterized by its unique structure, which includes a benzyloxy group and a piperazine moiety, contributing to its potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 363.25 g/mol. The compound exhibits properties such as high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, revealing its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 0.09 µM to 17.02 µM against MCF-7 and MDA-MB-231 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in some cases .
- MAO Inhibition : The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's. Selective MAO-B inhibitors derived from pyrimidines have shown promising results with competitive inhibition profiles .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of various pyrimidine derivatives, including this compound, against human cancer cell lines. The findings indicated that these compounds could induce apoptosis effectively, with enhanced caspase activity observed in treated cells .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related pyrimidine compounds, demonstrating that they could mitigate oxidative stress and inflammation in neuronal models. This suggests potential applications in treating neurodegenerative conditions .
In Vitro Studies
The following table summarizes key findings from in vitro studies on the biological activity of this compound and related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that pyrimidine derivatives can inhibit c-Met signaling, which is implicated in various hyperproliferative disorders, including cancer .
Case Study:
A study involving the synthesis of similar compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that this compound could be further explored as a lead compound for developing anticancer agents.
Neurological Applications
The piperazine group is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may have potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Case Study:
In a pharmacological study, a related compound showed promise in alleviating symptoms of anxiety and depression in rodent models. This underscores the need for further investigation into the neuropharmacological effects of this compound.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of pyrimidine derivatives, including those containing piperazine. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
Data Table: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | K. pneumoniae | 8 µg/mL |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 5 serves as an electrophilic site for palladium-catalyzed coupling reactions. Suzuki-Miyaura cross-coupling enables the introduction of aryl or heteroaryl groups via reaction with boronic acids.
Example Conditions
| Reagents/Catalysts | Solvent | Temperature | Outcome | References |
|---|---|---|---|---|
| Pd(OAc)₂, PCy₃·HBF₄, TBAOH | DME | 120°C (MW) | Coupling with boronic acids |
This method has been applied to structurally similar bromopyrimidines, yielding biaryl products with high regioselectivity . The reaction typically employs toluene-water biphasic systems to minimize polysubstitution .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring activates the bromine at position 5 for nucleophilic displacement. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction Pathways
| Nucleophile | Conditions | Outcome | References |
|---|---|---|---|
| Amines | DMSO, K₂CO₃, 150°C | Substitution to form aminopyrimidine derivatives | |
| Alkoxides | Alkaline media, heating | Alkoxy-substituted pyrimidines |
For instance, heating with acetamidine hydrochloride in glacial acetic acid yields 2-methyl-5-bromopyrimidine derivatives .
Buchwald-Hartwig Amination
The bromine atom can undergo palladium-catalyzed coupling with amines to form C–N bonds. This method is valuable for synthesizing complex amine-functionalized pyrimidines.
Typical Conditions
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: Xantphos or BINAP
-
Base: Cs₂CO₃ or t-BuONa
-
Solvent: Toluene or dioxane
-
Temperature: 80–110°C
These conditions enable the introduction of primary or secondary amines at position 5.
Hydrogenolysis of the Benzyloxy Group
The benzyloxy group at position 4 can be cleaved under hydrogenation conditions to yield a hydroxyl group.
Standard Protocol
| Reagents | Conditions | Outcome | References |
|---|---|---|---|
| H₂ (1–3 atm), Pd/C | EtOH/THF, rt | Deprotection to 4-hydroxypyrimidine |
This reaction is critical for generating hydroxylated intermediates for further functionalization.
Radical Alkoxycarbonylation
Under radical conditions, the bromine atom can be replaced with alkoxycarbonyl groups via the Minisci reaction.
Procedure
-
Reagents: Persulfate initiator (e.g., (NH₄)₂S₂O₈), alcohol, silver nitrate
-
Solvent: Toluene-water biphasic system
This method offers regioselective functionalization and has been used to synthesize kinase inhibitors .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Functional Groups Introduced | Applications |
|---|---|---|---|
| Suzuki Coupling | C5 (Br) | Aryl/heteroaryl | Kinase inhibitor synthesis |
| SNAr | C5 (Br) | Amine, alkoxy, thiol | Drug intermediate synthesis |
| Hydrogenolysis | C4 (O-Bn) | Hydroxyl | Deprotection for further modification |
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at Position 5: Bromo vs. Iodo
Replacing the bromine atom with iodine yields 4-benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 1268273-87-5). Key differences include:
| Property | Bromo Derivative | Iodo Derivative |
|---|---|---|
| Molecular Weight | 348.25 g/mol | 410.26 g/mol |
| Halogen Atomic Radius | Smaller (Br: 1.14 Å) | Larger (I: 1.33 Å) |
| Reactivity in Couplings | Moderate | Lower (due to weaker C–I bond) |
| Applications | Cross-coupling precursor | Niche use in heavy-atom crystals |
The iodine derivative’s larger atomic radius may enhance crystallographic phasing in X-ray studies but reduce coupling efficiency compared to bromine .
Variations in the Piperazine/Piperidine Substituent
Replacing 4-methylpiperazine with piperidine produces 4-(benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine (CAS: 885952-22-7). Differences include:
| Property | 4-Methylpiperazine Derivative | Piperidine Derivative |
|---|---|---|
| Basic Nitrogen | Two tertiary N atoms | One tertiary N atom |
| Solubility | Higher (due to methylpiperazine) | Lower |
| Bioactivity Potential | Enhanced interaction with targets | Reduced polarity |
The methylpiperazine group increases solubility and may improve pharmacokinetic properties in drug design .
Functional Group Reactivity: Bromo vs. Stannyl Derivatives
2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine (Preparation #37, EP 3950692 A1) replaces bromine with a tributylstannyl group. Key contrasts:
| Property | Bromo Derivative | Stannyl Derivative |
|---|---|---|
| Reactivity | Suzuki coupling (Pd-catalyzed) | Stille coupling (Pd-catalyzed) |
| Stability | Air-stable | Moisture-/oxygen-sensitive |
| Synthetic Utility | Broad applicability | Specialized for Stille couplings |
The bromo derivative is more practical for general synthesis, while the stannyl variant is niche for specific cross-couplings .
Comparison with Bioactive Pyrimidine Analogs
Pyrimidine derivatives like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) share the pyrimidine core but differ in substituents and applications:
| Property | Target Compound | Bromacil |
|---|---|---|
| Functional Groups | Benzyloxy, Br, methylpiperazine | Dione, Br, alkyl chains |
| Bioactivity | Potential kinase inhibition | Herbicidal |
| Mechanism | Enzyme binding (speculative) | Photosystem II inhibition |
The target compound’s benzyloxy and methylpiperazine groups suggest a role in targeting eukaryotic enzymes, whereas bromacil’s dione moiety disrupts plant photosynthesis .
Preparation Methods
Synthesis of 5-Bromo-2-substituted Pyrimidine Intermediates
A key intermediate in the preparation is 5-bromo-2-substituted pyrimidine , which can be synthesized via bromination and condensation reactions.
- Method from 2-bromomalonaldehyde and amidines :
At 0 °C, 2-bromomalonaldehyde is added to glacial acetic acid with molecular sieves. The mixture is heated to 80 °C, then an acetamidine hydrochloride or benzamidine hydrochloride solution in acetic acid is added dropwise over 30 minutes. After raising the temperature to 100 °C, the reaction is monitored by HPLC until completion (5-8 hours). The product is isolated by filtration, washing, extraction with dichloromethane and aqueous sodium hydroxide, drying, and vacuum concentration to yield 2-methyl-5-bromopyrimidine or 5-bromo-2-phenylpyrimidine with yields of 33-43%.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromomalonaldehyde + Acetamidine HCl in AcOH, 0-100 °C, 5 h | 2-methyl-5-bromopyrimidine | 43 | |
| Bromomalonaldehyde + Benzamidine HCl in AcOH, 0-100 °C, 8 h | 5-bromo-2-phenylpyrimidine | 33 |
Introduction of Benzyloxy Group at 4-Position
Although direct literature on the benzyloxy substitution on this specific pyrimidine is limited, common synthetic strategies for introducing benzyloxy groups on pyrimidines involve:
- Nucleophilic substitution of a 4-halo-pyrimidine with benzyl alcohol or benzyl alkoxide under basic conditions.
- Protection/deprotection strategies where a benzyloxy protecting group is introduced on a hydroxyl precursor.
Substitution of 2-Position with 4-Methylpiperazin-1-yl Group
The 2-position substitution with a piperazine derivative is typically achieved by nucleophilic aromatic substitution of a 2-halopyrimidine intermediate with 4-methylpiperazine under reflux in polar aprotic solvents such as tetrahydrofuran or dimethylformamide.
Catalytic Hydrogenation and Deprotection
In cases where benzyl protecting groups are used, catalytic hydrogenation with palladium on carbon in methanol under atmospheric hydrogen is employed to remove benzyl groups, yielding the free amine or hydroxyl functionalities.
Representative Synthetic Route Summary
Analytical and Yield Data
The key intermediates and final products are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
- High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity assessment.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Yields reported range from moderate to good (33-43%) for intermediate bromopyrimidines, with coupling and hydrogenation steps generally giving satisfactory conversions.
Summary of Research Findings and Considerations
- The preparation of this compound involves multi-step organic synthesis starting from readily available pyrimidine derivatives.
- Bromination at the 5-position is efficiently achieved using bromine in acetic acid under reflux.
- Introduction of the benzyloxy group likely proceeds via nucleophilic substitution on a suitable 4-halo-pyrimidine intermediate.
- The 2-position substitution with 4-methylpiperazine is facilitated by nucleophilic aromatic substitution.
- Catalytic hydrogenation is used to remove benzyl protecting groups if applied.
- The overall synthetic route requires careful control of temperature, reaction times, and purification steps to optimize yields and purity.
- Patents and literature emphasize the importance of reaction monitoring via HPLC and purification by extraction and chromatography.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution and heterocyclic ring formation . A representative route includes:
Pyrimidine core construction : Aromatic nucleophilic substitution (SNAr) at the 2-position of 4-benzyloxy-5-bromopyrimidine with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
Functionalization : Bromine at position 5 can be introduced via electrophilic substitution or retained from precursor molecules during pyrimidine ring assembly .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Methylpiperazine, DMF, 80–100°C | Piperazine substitution at pyrimidine C2 |
| 2 | NBS (if bromination needed), THF, 0°C | Bromine introduction/retention |
Characterization : Confirm structure via , , and HRMS. For purity, use HPLC with UV detection (λ = 254 nm) .
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
-
Crystallization : Slow evaporation from ethanol or methanol/ethyl acetate mixtures yields orthorhombic crystals (space group ) .
-
Key Parameters (from analogous pyrimidine derivatives):
Parameter Value Unit cell 4 1.478 g/cm³ -factor 0.0566
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K. Refinement with SHELXL ensures accurate bond lengths/angles .
Advanced Research Questions
Q. What challenges arise in analyzing the regioselectivity of substitution reactions involving the benzyloxy and bromo groups?
The benzyloxy group at C4 acts as an electron-donating group, directing electrophilic substitution to the C5 position. However, steric hindrance from the bulky 4-methylpiperazine at C2 can limit reactivity. Key considerations:
Q. How does the crystal packing influence the compound’s physicochemical properties?
Intermolecular interactions (e.g., C–H···π bonds and van der Waals forces) stabilize the lattice:
- Packing Analysis : The benzyloxy group participates in C–H···π interactions with adjacent pyrimidine rings, reducing solubility in nonpolar solvents .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point >200°C, correlating with dense packing and strong intermolecular forces .
Q. What pharmacological targets are associated with the bromo-pyrimidine scaffold?
Bromine enhances electrophilic reactivity , making the compound a candidate for:
Q. In Vitro Testing :
| Assay | Protocol | Outcome |
|---|---|---|
| MIC (E. coli) | Broth dilution, 24 h | IC₅₀ = 12.5 µM |
| Kinase Inhibition | ADP-Glo™ assay | EGFR inhibition: 78% at 10 µM |
Q. How can computational methods optimize the compound’s bioactivity?
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- NMR vs. SCXRD : Discrepancies in dihedral angles may arise from solution vs. solid-state conformations. Validate using variable-temperature NMR and dynamic crystallography .
- Case Study : A 5° deviation in piperazine ring puckering between SCXRD () and DFT-optimized structures highlights solvent effects .
Q. How does the 4-methylpiperazine moiety influence pharmacokinetics?
- Solubility : The basic piperazine nitrogen (pKa ≈ 8.2) enhances water solubility at physiological pH.
- Metabolism : CYP3A4-mediated N-demethylation is a major pathway. Identify metabolites via LC-MS/MS in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
